[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of amines It features a diethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method is the alkylation of 1-propyl-1H-pyrazole with 3-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound has potential applications in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
- [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- [3-(diethylamino)propyl][(1-propyl-1H-imidazol-5-yl)methyl]amine
Uniqueness
Compared to similar compounds, [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a unique combination of functional groups that can provide distinct chemical and biological properties. The presence of both the diethylamino and pyrazole groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H28N4 |
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Molecular Weight |
252.40 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-propylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H28N4/c1-4-11-18-14(8-10-16-18)13-15-9-7-12-17(5-2)6-3/h8,10,15H,4-7,9,11-13H2,1-3H3 |
InChI Key |
ZPJPAPVHEMMZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCCCN(CC)CC |
Origin of Product |
United States |
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